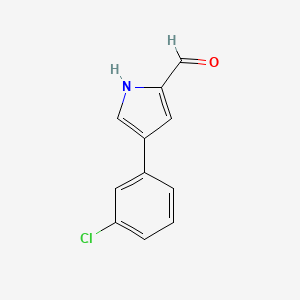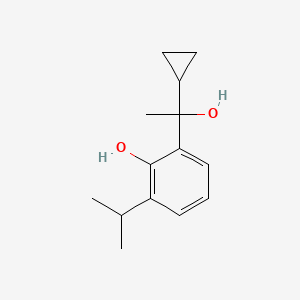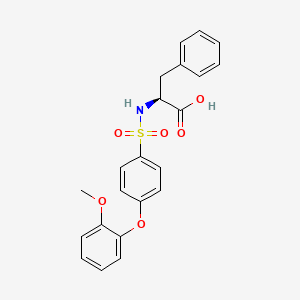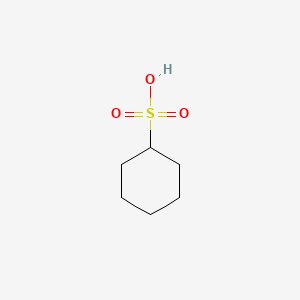![molecular formula C12H14FN B13351915 6'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13351915.png)
6'-Fluorospiro[cyclopentane-1,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Fluorospiro[cyclopentane-1,3’-indoline] is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indoline moiety with a fluorine atom at the 6’ position. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and structural complexity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluorospiro[cyclopentane-1,3’-indoline] typically involves a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is promoted by simple and inexpensive catalysts like NaOH, which facilitates the formation of the spirocyclic structure . The reaction conditions are mild, and the process yields the desired spirocyclic compound in excellent yields as single diastereomers .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6’-Fluorospiro[cyclopentane-1,3’-indoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the spirocyclic structure into more simplified forms.
Substitution: The fluorine atom at the 6’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various oxindole derivatives, reduced spirocyclic compounds, and substituted indoline derivatives .
Scientific Research Applications
6’-Fluorospiro[cyclopentane-1,3’-indoline] has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6’-Fluorospiro[cyclopentane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit tyrosine kinases or other signaling molecules, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,3’-indoline]: Similar structure but with a cyclopropane ring instead of cyclopentane.
Spirooxindole: Contains an oxindole moiety instead of indoline.
Spiropyran: A different class of spirocyclic compounds with photochromic properties.
Uniqueness
6’-Fluorospiro[cyclopentane-1,3’-indoline] is unique due to the presence of the fluorine atom at the 6’ position, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14FN |
|---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
6-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C12H14FN/c13-9-3-4-10-11(7-9)14-8-12(10)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 |
InChI Key |
VHXCJIBTHPSWCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)
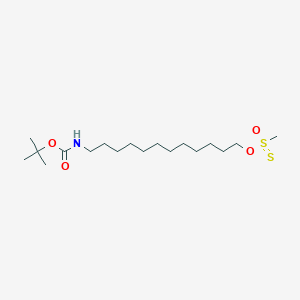
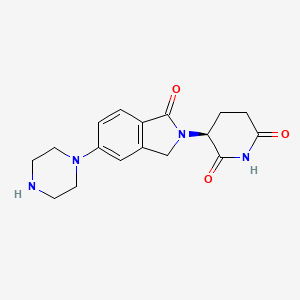
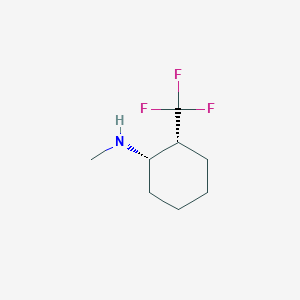
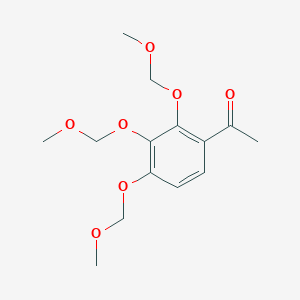
![6-[(4-Chlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351867.png)
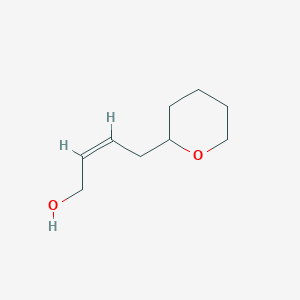
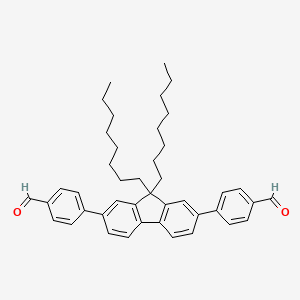
![(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351894.png)
![(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)
